molecular formula C19H24N8O4S2 B11504083 8,8'-(methanediyldisulfanediyl)bis(7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione)

8,8'-(methanediyldisulfanediyl)bis(7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione)

Cat. No.: B11504083
M. Wt: 492.6 g/mol
InChI Key: BZSPMHYORQJWAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-ETHYL-8-({[(7-ETHYL-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]METHYL}SULFANYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes multiple ethyl and methyl groups, as well as sulfur-containing functional groups

Preparation Methods

The synthesis of 7-ETHYL-8-({[(7-ETHYL-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]METHYL}SULFANYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves several steps. The synthetic route typically starts with the preparation of the purine core, followed by the introduction of ethyl and methyl groups through alkylation reactions. The sulfur-containing groups are then introduced via thiolation reactions. Industrial production methods may involve the use of automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-ETHYL-8-({[(7-ETHYL-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]METHYL}SULFANYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential role in cellular processes and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfur-containing groups may play a role in binding to these targets, while the ethyl and methyl groups can influence the compound’s overall stability and reactivity. The pathways involved in its action may include inhibition of enzyme activity or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds to 7-ETHYL-8-({[(7-ETHYL-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]METHYL}SULFANYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE include other purine derivatives with varying alkyl and sulfur-containing groups. Some examples are:

These compounds share a similar purine core but differ in the specific functional groups attached, which can result in different chemical properties and biological activities.

Properties

Molecular Formula

C19H24N8O4S2

Molecular Weight

492.6 g/mol

IUPAC Name

7-ethyl-8-[(7-ethyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylmethylsulfanyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C19H24N8O4S2/c1-7-26-10-12(22(3)18(30)24(5)14(10)28)20-16(26)32-9-33-17-21-13-11(27(17)8-2)15(29)25(6)19(31)23(13)4/h7-9H2,1-6H3

InChI Key

BZSPMHYORQJWAP-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(N=C1SCSC3=NC4=C(N3CC)C(=O)N(C(=O)N4C)C)N(C(=O)N(C2=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.